molecular formula C7H15ClN2O B8200959 3-Azepanecarboxamide HCl

3-Azepanecarboxamide HCl

Cat. No.: B8200959
M. Wt: 178.66 g/mol
InChI Key: LIAYTEDOIAQKBK-UHFFFAOYSA-N
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Description

3-Azepanecarboxamide HCl is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is of significant interest due to its diverse applications in synthetic chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azepanecarboxamide HCl typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation using palladium catalysts under mild conditions. For instance, a practical methodology involves the use of Pd/LA-catalyzed decarboxylation, which proceeds smoothly with ample reaction scope and CO2 as the byproduct . Another approach involves the conversion of carboxylic acid to acyl imidazole, followed by the addition of amine hydrochloride in solid-state to achieve the desired carboxamide .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. One such method includes the reaction of 5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanenitrile benzoate with a reagent and hydrochloric acid to form the carboxamide compound .

Chemical Reactions Analysis

Types of Reactions: 3-Azepanecarboxamide HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.

Major Products: The major products formed from these reactions include various functionalized azepane derivatives, which can be further utilized in synthetic chemistry .

Mechanism of Action

The mechanism of action of 3-Azepanecarboxamide HCl involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

3-Azepanecarboxamide HCl can be compared with other similar seven-membered heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the versatility of its derivatives in various scientific and industrial applications.

Properties

IUPAC Name

azepane-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-7(10)6-3-1-2-4-9-5-6;/h6,9H,1-5H2,(H2,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAYTEDOIAQKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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